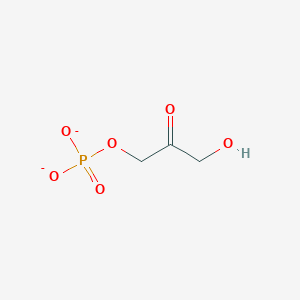

Glycerone phosphate(2-)

Übersicht

Beschreibung

Glycerone phosphate(2-) is a dianionic form of glycerone phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a dihydroxyacetone. It is a conjugate base of a dihydroxyacetone phosphate.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

Glycolysis and Energy Production

Glycerone phosphate plays a crucial role in glycolysis, specifically in the conversion of dihydroxyacetone phosphate to glycerol-3-phosphate. This conversion is catalyzed by glycerol-3-phosphate dehydrogenase, which facilitates the transfer of electrons and protons in cellular respiration. The mitochondrial glycerol-3-phosphate shuttle is particularly important for transferring reducing equivalents into mitochondria, thereby enhancing ATP production during aerobic respiration .

Microbial Metabolism

Role in Bacterial Lipopolysaccharides

Recent studies have highlighted the role of glycerone phosphate in the structural composition of bacterial lipopolysaccharides (LPS). For instance, specific strains of Proteus bacteria utilize glycerol phosphate in their O-polysaccharides, which are vital for their serological classification and immune evasion mechanisms . This application underscores the importance of glycerone phosphate in microbial pathogenicity and host interaction.

Plant Physiology

Redox Homeostasis

In plant cells, glycerone phosphate is involved in maintaining redox homeostasis through its participation in the mitochondrial glycerol-3-phosphate shuttle. Research has shown that mutations affecting glycerol-3-phosphate dehydrogenase can lead to altered NADH/NAD+ ratios, impacting the plant's ability to adapt to stress conditions . This finding emphasizes the significance of glycerone phosphate in plant metabolic responses to environmental challenges.

Clinical Implications

Diabetes and Metabolic Disorders

Glycerone phosphate has been implicated in diabetic complications due to its role in glucose metabolism. The accumulation of methylglyoxal, a byproduct of glycerone phosphate metabolism, has been linked to cellular toxicity and complications associated with diabetes . Understanding these pathways opens avenues for therapeutic interventions targeting metabolic disorders.

Data Table: Summary of Applications

Case Study 1: Glycerone Phosphate in Plant Stress Responses

A study conducted on Arabidopsis thaliana highlighted how mutations in the glycerol-3-phosphate dehydrogenase gene affected the plant's redox state under stress conditions. The findings revealed that plants with impaired enzyme function exhibited increased levels of reactive oxygen species (ROS), demonstrating the critical role of glycerone phosphate in stress adaptation mechanisms .

Case Study 2: Glycerone Phosphate and Diabetes

Research investigating the metabolic pathways involving glycerone phosphate has shown that elevated levels are associated with increased production of methylglyoxal, a compound linked to diabetic complications. This study suggests that targeting the enzymatic pathways involving glycerone phosphate may offer new strategies for managing diabetes-related health issues .

Eigenschaften

IUPAC Name |

(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGACRATGGDKBX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)COP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230956 | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-20-3 | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.